molecular formula C15H10N2O4 B13135027 2-(Methylamino)-3-nitroanthracene-9,10-dione CAS No. 62468-73-9

2-(Methylamino)-3-nitroanthracene-9,10-dione

Cat. No.: B13135027
CAS No.: 62468-73-9
M. Wt: 282.25 g/mol
InChI Key: LRACGVDFZUWULZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a methylamino group and a nitro group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-nitroanthracene-9,10-dione typically involves the nitration of anthracene-9,10-dione followed by the introduction of a methylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroanthracene-9,10-dione is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Aminoanthracene-9,10-dione.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-3-nitroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-3-nitroanthracene-9,10-dione is unique due to its combination of a nitro group and a methylamino group on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

CAS No.

62468-73-9

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(methylamino)-3-nitroanthracene-9,10-dione

InChI

InChI=1S/C15H10N2O4/c1-16-12-6-10-11(7-13(12)17(20)21)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,16H,1H3

InChI Key

LRACGVDFZUWULZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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